molecular formula C10H10ClN3O2 B13333555 Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13333555
M. Wt: 239.66 g/mol
InChI Key: METZDXKEMAELNI-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a high-value chemical building block from the pyrazolo[1,5-a]pyrimidine (PP) class of N-heterocyclic compounds. This fused, rigid, and planar scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the design and discovery of novel antitumor agents and enzymatic inhibitors . The molecular formula is C 10 H 10 ClN 3 O 2 , and its structure features a carboxylate ester at the 3-position and chloro and methyl substituents at the 5- and 6-positions, respectively, which serve as versatile handles for further synthetic elaboration . The core pyrazolo[1,5-a]pyrimidine motif is a cornerstone in combinatorial library design. Its synthetic versatility allows for extensive structural modifications throughout its periphery, enabling researchers to fine-tune properties for specific biological targets . This compound serves as a key intermediate in the synthesis of more complex molecules designed to interact with specific enzymatic pockets. Notably, analogs of this scaffold have demonstrated significant potential as selective protein inhibitors and in the development of kinase inhibitors, such as those targeting phosphoinositide 3-kinase δ (PI3Kδ), which is a promising target for inflammatory and autoimmune diseases . The chloromethyl-substituted derivative is of specific interest for creating targeted libraries in anticancer drug discovery efforts . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-12-14-5-6(2)8(11)13-9(7)14/h4-5H,3H2,1-2H3

InChI Key

METZDXKEMAELNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=CN2N=C1)C)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

  • Starting Materials : The synthesis often begins with simpler pyrazolo[1,5-a]pyrimidine derivatives, which are then modified to introduce the desired functional groups.

  • Chlorination and Methylation : These steps are crucial for introducing the chlorine and methyl groups at specific positions on the pyrimidine ring.

  • Esterification : The carboxyl group is typically protected as an ethyl ester to facilitate further reactions.

Reaction Conditions and Yields

For related compounds, reaction conditions can significantly impact yields. For instance, ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate can be modified under various conditions:

Yield Reaction Conditions Operation in Experiment
98% KF in DMSO at 180°C for 2h Stirred mixture of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, (R)-2-(2,5-difluorophenyl)pyrrolidine, and KF in DMSO. Partitioned between water and EtOAc, washed, dried, and purified by column chromatography.
79.7% DIPEA in butan-1-ol at 100°C for 15h Heated mixture of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, (R)-2-(2,5-difluorophenyl)pyrrolidine, DIPEA, and butan-1-ol. Cooled, diluted with EtOAc and water, filtered, washed, and purified by silica chromatography.
91% DIPEA in acetonitrile at 60°C for 1h Stirred solution of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, (1S,5R)-8-oxa-3-azabicyclo[3.2.1]octane, and DIPEA in acetonitrile. Concentrated in vacuo and purified by reverse-phase flash chromatography.

These conditions highlight the importance of optimizing reaction parameters for specific transformations.

Chemical Properties and Structure

This compound has a molecular weight of 239.66 g/mol and features a complex ring system with both chlorine and methyl substituents. The compound's structure is characterized by its pyrazolo[1,5-a]pyrimidine core, which is known for its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have enhanced biological or chemical properties .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrazolo[1,5-a]pyrimidine core allows diverse substitutions that modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties References
Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate - 5-Cl, 6-CH₃, 3-COOEt Hypothesized to exhibit moderate lipophilicity (XLogP ~3.1) and potential kinase inhibition based on similar analogs.
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate - 6-Br, 3-COOEt Melting point: 144–146°C; light-sensitive; used in cross-coupling reactions for functionalization .
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate - 5-CH₃, 7-CH₃, 3-COOEt Synthesized via a three-step process from ethyl 2-cyanoacetate; reduced to tetrahydropyrazolo derivatives for conformational studies .
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate - 5-(3-MeOPh), 7-CF₃, 3-COOEt Molecular weight: 365.31; XLogP3: 3.1; high complexity (505) due to trifluoromethyl and aryl groups; potential anticancer applications .
Ethyl 6-amino-7-(4-chlorophenyl)-2-phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3ac) - 6-NH₂, 7-(4-ClPh), 2-Ph, 5-p-tolyl, 3-COOEt Melting point: 221–223°C; IR: NH₂ (3458–3356 cm⁻¹), C=O (1735 cm⁻¹); high yield (90%) in synthesis .

Physicochemical and Spectral Properties

  • Melting Points: Range from 144°C (6-bromo analog) to 245°C (6-amino-5,7-dichloro analog), influenced by substituent polarity and crystallinity .
  • Spectroscopic Data :
    • IR : Ester C=O stretches appear at ~1735 cm⁻¹; NH₂ vibrations at ~3350–3450 cm⁻¹ .
    • NMR : Ethyl ester protons resonate at δ 1.23–1.25 (t, OCH₂CH₃) and δ 4.14–4.25 (q, OCH₂CH₃) .

Biological Activity

Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3O2C_{10}H_{10}ClN_3O_2, with a molecular weight of approximately 239.66 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, primarily through the inhibition of specific enzymes and receptors. For this compound, the following mechanisms have been identified:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of several kinases and phosphodiesterases, which are crucial in cell signaling pathways. These inhibitory effects can lead to altered cellular responses and apoptosis in cancer cells .
  • Anticancer Activity : Studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. This compound has demonstrated cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's ability to inhibit cell proliferation has been linked to its interaction with cyclin-dependent kinases (CDKs) and other related pathways .

Biological Activity Summary

Activity Description
Anticancer Induces apoptosis and cell cycle arrest in cancer cells.
Enzyme Inhibition Inhibits kinases and phosphodiesterases, affecting cellular signaling pathways.
Photophysical Properties Exhibits unique optical properties that may be harnessed for imaging applications.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that this compound significantly inhibited the growth of HeLa cervical cancer cells. The mechanism was attributed to the compound's ability to induce G2/M phase cell cycle arrest and promote apoptosis through caspase activation .
  • Enzymatic Activity : In vitro assays revealed that this compound effectively inhibited specific kinases involved in cancer progression. The IC50 values indicated potent activity compared to other known inhibitors in the same class .
  • Photophysical Applications : Recent research has explored the use of pyrazolo[1,5-a]pyrimidines as fluorescent probes for cellular imaging. The unique properties of this compound allow it to serve as a biomarker for lipid droplets in cancer cells, showcasing its versatility beyond traditional therapeutic roles .

Q & A

Q. How can the synthesis of Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including pyrazole ring formation, pyrimidine core assembly, and esterification. Key optimization strategies include:

  • Solvent Systems : Ethanol-water mixtures (1:1 v/v) under ultrasonic irradiation enhance reaction rates and yields (up to 95%) by promoting efficient mixing and energy transfer .
  • Temperature Control : Reactions performed at 0°C with LiHMDS in THF improve regioselectivity during cyclization steps, reducing byproduct formation .
  • Chromatographic Separation : Silica gel chromatography is critical for isolating isomers (e.g., syn vs. anti configurations) and achieving >95% purity .

Q. Example Optimization Table :

ParameterOptimal ConditionYield ImprovementReference
SolventEthanol:H₂O (1:1)95%
CatalystLiHMDS in THF16–35% isomer separation
PurificationColumn chromatography>95% purity

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer: A combination of NMR, MS, and X-ray crystallography ensures accurate structural elucidation:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl at C6 and chloro at C5). For diastereomers, coupling constants (e.g., 5R,7S vs. 5S,7S configurations) resolve stereochemistry .
  • High-Resolution MS : Confirms molecular formula (e.g., C₁₁H₁₁ClN₄O₂) with <0.01 Da error .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for confirming anti/syn configurations .

Q. Example NMR Data :

Proton Positionδ (ppm)MultiplicityAssignmentReference
C5-Cl7.2–7.5SingletChloro substituent
C6-CH₃2.4–2.6TripletMethyl group

Advanced Research Questions

Q. How do substituents (chloro, methyl, ester) influence reactivity and biological activity?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing chloro group at C5 enhances electrophilicity, facilitating nucleophilic substitution (e.g., cyano group replacement) .
  • Steric Effects : The C6 methyl group reduces rotational freedom, stabilizing planar conformations critical for kinase inhibition (e.g., in cancer targets) .
  • Ester Bioisosteres : Replacing the ethyl ester with methyl or tert-butyl groups alters pharmacokinetics (e.g., logP from 1.12 to 2.3) and target binding .

Q. SAR Table (Analog Comparison) :

DerivativeIC₅₀ (Kinase X)logPReference
5-Cl,6-Me, Ethyl ester12 nM1.8
5-CN,6-Me, Methyl ester45 nM1.2
5-Cl,6-H, Ethyl ester210 nM1.5

Q. How can contradictory NMR data for diastereomers be resolved?

Methodological Answer: Contradictions arise from overlapping signals or solvent-induced shifts. Strategies include:

  • Variable Temperature NMR : Cooling to −40°C slows rotation, splitting merged peaks (e.g., distinguishing 5R,7S vs. 5S,7S) .
  • COSY/NOESY : Correlates through-space interactions to confirm anti configurations (e.g., NOE between C5-Cl and C7-CH₃) .
  • Isotopic Labeling : ¹³C-labeled esters clarify coupling patterns in crowded regions .

Example Case :
Ethyl 5,7-dimethyl derivatives showed inseparable NMR signals in CDCl₃ but resolved in DMSO-d₆ due to hydrogen-bonding differences .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

  • Docking Simulations (AutoDock Vina) : Predict binding poses in kinase ATP pockets (e.g., RMSD <2.0 Å vs. crystallographic data) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., hydrogen bonds with Glu91 and Lys45) .
  • QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values (R² >0.85) .

Q. Computational Workflow :

Generate 3D ligand conformers (OpenBabel).

Dock into target PDB (e.g., 4Z0C).

Score poses using MM-GBSA (ΔG < −8 kcal/mol indicates high affinity) .

Data Contradiction Analysis

Issue : Conflicting yields in esterification steps (16–95% reported).
Resolution :

  • Catalyst Choice : LiHMDS (35% yield) vs. NaH (16%) highlights base sensitivity .
  • Ultrasonic vs. Conventional : Ultrasonic methods reduce reaction times (2 h vs. 24 h) and improve yields .

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